molecular formula C24H20N2O2S B11974934 2-((2-(2,4-Dimethylphenyl)-2-oxoethyl)thio)-3-phenyl-4(3H)-quinazolinone

2-((2-(2,4-Dimethylphenyl)-2-oxoethyl)thio)-3-phenyl-4(3H)-quinazolinone

Cat. No.: B11974934
M. Wt: 400.5 g/mol
InChI Key: WZXXCXRLSHUUAZ-UHFFFAOYSA-N
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Description

2-((2-(2,4-Dimethylphenyl)-2-oxoethyl)thio)-3-phenyl-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2,4-Dimethylphenyl)-2-oxoethyl)thio)-3-phenyl-4(3H)-quinazolinone typically involves multiple steps One common method includes the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques like column chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-((2-(2,4-Dimethylphenyl)-2-oxoethyl)thio)-3-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The phenyl and 2,4-dimethylphenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

2-((2-(2,4-Dimethylphenyl)-2-oxoethyl)thio)-3-phenyl-4(3H)-quinazolinone has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-(2,4-Dimethylphenyl)-2-oxoethyl)thio)-3-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Dimethylphenyl)thio)aniline
  • 1-(2-(2,4-Dimethylphenyl)thio)phenyl)piperazine
  • 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles

Uniqueness

Compared to similar compounds, 2-((2-(2,4-Dimethylphenyl)-2-oxoethyl)thio)-3-phenyl-4(3H)-quinazolinone stands out due to its unique quinazolinone core structure, which imparts distinct biological activities and chemical reactivity. Its specific substituents also contribute to its unique properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one

InChI

InChI=1S/C24H20N2O2S/c1-16-12-13-19(17(2)14-16)22(27)15-29-24-25-21-11-7-6-10-20(21)23(28)26(24)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3

InChI Key

WZXXCXRLSHUUAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C

Origin of Product

United States

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